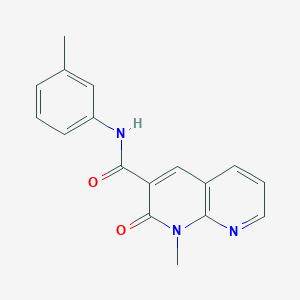
1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the naphthyridine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is part of a broader category known for applications in treating various diseases, including cancer, infections, and neurological disorders. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a naphthyridine core substituted with a methyl group and a tolyl moiety, contributing to its unique biological properties.
Anticancer Activity
Research has shown that naphthyridine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various 1,8-naphthyridine derivatives and their evaluation against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| This compound | MCF-7 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have been extensively documented. In vitro studies demonstrated that these compounds possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Efficacy
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
Naphthyridine derivatives have also shown promise in reducing inflammation. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study: Anti-inflammatory Effects
In a controlled animal study, the administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Antimicrobial Action : Disruption of microbial membranes and inhibition of DNA/RNA synthesis.
- Anti-inflammatory Effects : Modulation of cytokine release and inhibition of inflammatory enzymes.
Eigenschaften
IUPAC Name |
1-methyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)19-16(21)14-10-12-6-4-8-18-15(12)20(2)17(14)22/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVRCTACTQURKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














